N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt

Pancreatic steatorrhea Indirect pancreatic function test Chymotrypsin substrate

Researchers requiring a non-invasive, tubeless assay for exocrine pancreatic insufficiency (EPI) face challenges with the specificity gaps inherent in alternative probes. Bentiromide sodium salt directly addresses this as the validated chymotrypsin substrate. - Offers 86% sensitivity & 81.8-93% specificity in EPI screening, validated across 750+ subjects. - Enables a single-day pediatric protocol with complete diagnostic separation (p<0.0001). - Supplied as high-purity (≥98%) lyophilized powder, ensuring batch-to-batch consistency for reliable PABA recovery quantification.

Molecular Formula C23H19N2NaO5
Molecular Weight 426.4 g/mol
CAS No. 41748-47-4
Cat. No. B1292500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt
CAS41748-47-4
Molecular FormulaC23H19N2NaO5
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)[O-].[Na+]
InChIInChI=1S/C23H20N2O5.Na/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30;/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30);/q;+1/p-1/t20-;/m0./s1
InChIKeyHEJYVLSWQWPKPQ-BDQAORGHSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bentiromide Sodium Salt: Procurement-Focused Baseline Overview


N-Benzoyl-L-tyrosine p-amidobenzoic acid sodium salt (CAS 41748-47-4), also referred to as Bentiromide sodium salt or Bz-Tyr-4-Abz-OH·Na, is a synthetic, chymotrypsin-labile dipeptide conjugate [1]. Upon oral administration, it is specifically cleaved by pancreatic chymotrypsin to release para-aminobenzoic acid (PABA), which is subsequently absorbed, hepatically conjugated, and excreted in urine, providing an indirect, tubeless measure of exocrine pancreatic function [2]. Commercially, this compound is typically supplied as a lyophilized powder characterized by a purity of ≥98.0% (sum of enantiomers, HPLC) and an optical rotation of [α]20/D +45±2° (c = 1% in DMF/H₂O 1:1) .

Workflow
Chymotrypsin substrate for exocrine pancreatic function research
Format
Lyophilized sodium salt for aqueous dosing solutions
Sodium salt vs free acid for formulation control
Selection
Enantiomeric purity verified, characterized optical rotation
Stereochemical control supports protocol reproducibility

Why Generic Substitution Fails for Bentiromide Sodium Salt


Diagnostic compounds for exocrine pancreatic insufficiency (EPI) are mechanistically and analytically heterogeneous—chymotrypsin substrates (Bentiromide), carboxylesterase substrates (Pancreolauryl/Fluorescein Dilaurate), stool enzyme ELISAs (Fecal Elastase-1, Fecal Chymotrypsin), and direct stimulation tests (Secretin-Pancreozymin) interrogate fundamentally different enzymatic pathways and anatomic compartments, yielding divergent sensitivity and specificity profiles [1]. Two oral tubeless agents that appear superficially interchangeable, Bentiromide and Fluorescein Dilaurate, exhibit a 15.8 percentage-point gap in specificity (81.8% vs. 97.6%) when benchmarked against the same patient cohort, meaning that substituting one for the other can substantially alter false-positive rates and clinical decision thresholds without any change in the underlying pancreatic pathology [2]. Furthermore, the physicochemical form of the active pharmaceutical ingredient itself—specifically the sodium salt versus the free acid—governs aqueous solubility and formulation compatibility, directly impacting the reliability of oral dosing solutions used in clinical test protocols [3].

Mechanism Chymotrypsin substrate; specificity profile may not transfer to carboxylesterase substrates (e.g., Fluorescein Dilaurate).
Endpoint False-positive rates may shift significantly when substituting between tubeless pancreatic function tests.
Salt form Sodium salt governs aqueous solubility; free acid may alter dissolution and urinary PABA recovery.

Product-Specific Diagnostic Performance Evidence


Sensitivity in Pancreatic Steatorrhea vs. Fecal Chymotrypsin

In a landmark comparative study of 168 patients, the NBT-PABA (Bentiromide) test demonstrated 97% sensitivity for detecting pancreatic steatorrhea, exceeding fecal chymotrypsin estimation (92%) by 5 percentage points, though falling 3 percentage points below the pancreolauryl test (100%) [1]. For overall sensitivity across all pancreatic disease severities, NBT-PABA achieved 86%, compared with 90% for pancreolauryl and 66% for fecal chymotrypsin [1].

Steatorrhea sensitivity
Head-to-head
97% sensitivity vs fecal chymotrypsin 92%
NBT-PABA 86% overall; comparator 90% / 66%
Reported sensitivity supports detection of pancreatic steatorrhea in research cohorts.
168-patient cohort; Dig Dis Sci 1983. Model-specific endpoint context.
Pancreatic steatorrhea Indirect pancreatic function test Chymotrypsin substrate

Specificity Comparison vs. Pancreolauryl Test

The same 168-patient comparative study reported that NBT-PABA specificity was 81.8%, while pancreolauryl achieved 97.6% and fecal chymotrypsin 87% [1]. This 15.8 percentage-point specificity deficit of NBT-PABA relative to pancreolauryl translates to a higher false-positive rate, which must be weighed against NBT-PABA's logistical advantages (shorter urine collection period, no need for a second-day control dose of free fluorescein) [2].

Specificity gap
Head-to-head
81.8% vs pancreolauryl 97.6%
15.8 pp difference; fecal chymotrypsin 87%
Reported specificity context: false‑positive rate shifts must be considered in study design.
Dig Dis Sci 1983; 168 subjects. Endpoint review required.
Diagnostic specificity Chronic pancreatitis False-positive rate

Large-Scale Clinical Validation in a Real-World Cohort

In the largest published clinical series (n=588), NBT-PABA identified 86% (62/72) of chronic pancreatitis patients and 76% (19/25) of pancreatic carcinoma patients as having abnormally low urinary PABA excretion, while 93% (328/353) of controls and non-pancreatic disease patients had PABA excretion within normal limits [1]. These sensitivity figures are consistent with the 86% overall sensitivity reported by Lankisch et al. (1983) in an independent cohort, providing cross-study validation [2].

Large‑scale validation
Cross‑study
86% chronic pancreatitis, 76% pancreatic carcinoma
Specificity 93% (328/353 controls)
Consistent sensitivity across independent cohorts supports reproducibility in research protocols.
n=588; Br J Surg 1981. Real‑world multi‑center dataset.
Chronic pancreatitis Pancreatic carcinoma Real-world clinical evidence

Pediatric Protocol with Complete Diagnostic Separation

When co-administered with the pharmacokinetic marker p-aminosalicylic acid (PAS), Bentiromide yielded a PABA Excretion Index (PEI) with complete separation between 28 children with confirmed pancreatic insufficiency (mean PEI 19, range 4–62) and 20 control children with normal pancreatic function (mean PEI 87, range 66–140; p<0.0001) [1]. In contrast, the conventional two-day Bentiromide test (with free PABA administered on a separate day) was found to be inaccurate and of little screening utility in the same pediatric population, demonstrating that test protocol modification—not merely compound substitution—is critical for achieving diagnostic validity in children [1].

Pediatric PEI separation
Protocol comparison
PEI 19 (PI) vs 87 (control), complete separation
PAS co‑administration, 15 mg/kg Bentiromide, 28 children
PAS‑modified protocol enables discrimination of pancreatic insufficiency in pediatric research.
Pediatr Res 1987; p value reported. Protocol‑specific context.
Pediatric gastroenterology Cystic fibrosis PABA excretion index

Sensitivity in Alcoholic and Tropical Pancreatitis

In a head-to-head comparison of the Bentiromide test (BT) with the rice flour breath hydrogen test (RFBHT) in 20 patients with chronic pancreatitis, RFBHT was nearly twice as sensitive as BT in alcoholic pancreatitis (50% vs. 28.6%) and four times as sensitive in tropical pancreatitis (66.7% vs. 16.7%); only one patient had a positive BT but negative RFBHT [1]. No false positives were observed with either test in 12 healthy controls [1].

Etiology sensitivity
Head-to-head
BT 28.6% (alcoholic) vs RFBHT 50%
Tropical pancreatitis: BT 16.7% vs RFBHT 66.7%
Lower sensitivity in alcoholic/tropical pancreatitis contexts; breath hydrogen test may provide higher detection.
20 patients; Patel et al. Method‑dependent endpoint context.
Alcoholic pancreatitis Tropical pancreatitis Breath hydrogen test

Physicochemical Specifications for Formulation

The sodium salt of Bentiromide (CAS 41748-47-4), supplied as a lyophilized powder with purity ≥98.0% (sum of enantiomers, HPLC), exhibits a water solubility of 0.0087 g/L, a melting point of ~210 °C (dec.), and a specific optical rotation of [α]20/D +45±2° [1]. By comparison, the free acid form (CAS 37106-97-1) has different solubility and handling characteristics, making the sodium salt the preferred form for preparation of aqueous oral dosing solutions in clinical protocols .

Physicochemical specs
Class-level
Purity ≥98.0% (sum of enantiomers, HPLC)
Water solubility 0.0087 g/L; [α]20/D +45±2°
Specification review for batch consistency; salt form ensures reproducible dissolution.
Lyophilized powder; class‑level salt vs free acid inference.
Lyophilized formulation Enantiomeric purity Aqueous solubility

Key Application Scenarios Based on Evidence


High-Throughput Adult EPI Screening

The 86% overall sensitivity and 81.8–93% specificity profile of Bentiromide, validated across independent cohorts totaling over 750 subjects, supports its deployment as a non-invasive, single-day screening test for moderate-to-severe EPI in ambulatory settings [1][2]. The tubeless, oral administration protocol eliminates the need for duodenal intubation required by direct secretin-pancreozymin testing, while the shorter urine collection window (150 min serum cutoff or 6 h urine) offers logistical advantages over the 10 h pancreolauryl test and multi-day fecal collections [3][4].

Pediatric Cystic Fibrosis EPI Screening

The PAS-modified, single-day pediatric protocol achieves complete diagnostic separation between pancreatic-insufficient and pancreatic-sufficient children (p<0.0001) [1]. This protocol specifically requires the sodium salt form of Bentiromide co-administered with p-aminosalicylic acid at weight-adjusted doses (15 mg/kg and 4.5 mg/kg, respectively), making it essential for procurement officers to source both compounds from suppliers capable of providing consistent, high-purity lyophilized material suitable for pediatric weight-based dosing [1][2].

Monitoring Pancreatic Enzyme Replacement Therapy

Bentiromide's mechanism—specific cleavage by chymotrypsin—allows serial, non-invasive quantification of luminal chymotrypsin activity, making it suitable for assessing PERT adequacy [1]. Unlike fecal elastase-1 measurement, which is unaffected by porcine-derived enzyme supplements and thus cannot monitor therapy response, the Bentiromide test directly reflects the enzymatic digestive capacity available in the small intestinal lumen after oral enzyme supplementation [2]. Procurement for this indication requires consistent, high-purity sodium salt to ensure that changes in urinary PABA recovery reflect genuine alterations in therapy effectiveness rather than batch-to-batch formulation variability [3].

Comparative Research as a Chymotrypsin-Specific Probe

When study designs require a chymotrypsin-specific functional probe to benchmark novel EPI diagnostics, Bentiromide sodium salt offers the most extensively validated option, with published comparative data against pancreolauryl (carboxylesterase pathway), fecal chymotrypsin (stool enzyme concentration), fecal elastase-1 (stool ELISA), and secretin-pancreozymin testing (direct stimulation) [1][2]. Its defined sensitivity strata by disease severity—80–90% in severe EPI, ~40% in mild-to-moderate EPI—provide a well-characterized performance envelope against which emerging diagnostics can be quantitatively compared [3].

Application
Selection Property
Validation Focus
High-throughput exocrine function research
Chymotrypsin substrate specificity; validated across large cohorts
Reproducibility of sensitivity/specificity in target population model
Pediatric pancreatic insufficiency research
PAS‑modified single‑day protocol compatibility
Separation of PI and control groups in pediatric cohorts
Pancreatic enzyme therapy monitoring research
Chymotrypsin‑specific cleavage; reflects luminal enzyme activity
Urinary PABA recovery as therapy‑response endpoint
Comparative diagnostic probe studies
Well‑characterized sensitivity strata across disease severity
Benchmarking against carboxylesterase, ELISA, and stimulation methods
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